molecular formula C9H11IN2O5 B1674378 Idoxuridine CAS No. 54-42-2

Idoxuridine

Cat. No. B1674378
CAS RN: 54-42-2
M. Wt: 354.1 g/mol
InChI Key: XQFRJNBWHJMXHO-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Idoxuridine is an antiviral drug used for the treatment of viral eye infections, including herpes simplex keratitis . It is a nucleoside analogue, a modified form of deoxyuridine, similar enough to be incorporated into viral DNA replication, but the iodine atom added to the uracil component blocks base pairing .


Synthesis Analysis

Idoxuridine is an iodinated analogue of the nucleosides deoxyuridine and thymidine. It was first synthesized by William H. Prusoff at Yale University in 1958 . It became the first antiviral drug approved by the US Food and Drug Administration, for topical use against herpes simplex keratitis .


Molecular Structure Analysis

The molecular formula of Idoxuridine is C9H11IN2O5 . The molecular weight is 354.10 g/mol . The IUPAC name is 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione .


Chemical Reactions Analysis

Idoxuridine acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .


Physical And Chemical Properties Analysis

Idoxuridine has a density of 2.1±0.1 g/cm3 . The molar refractivity is 64.8±0.4 cm3 . The polar surface area is 99 Å2 .

Scientific Research Applications

Bioprocess Development

Cappa and Trelles (2017) developed an efficient bioprocess using immobilized lactic acid bacteria for the synthesis of idoxuridine, an antiviral agent. This process achieved a high conversion rate of idoxuridine in various media and used a bionanocomposite matrix for improved stability. This represents an eco-compatible alternative for producing idoxuridine, with significant yields in nonconventional media (Cappa & Trelles, 2017).

Antiviral Mechanism and Radiosensitizing Activities

Idoxuridine is known for its antiviral activity, particularly against herpes simplex virus (HSV). When administered, it is converted to various phosphate forms and incorporated into DNA, disrupting viral replication. Additionally, as a prodrug of ropidoxuridine, idoxuridine can sensitize cells to ionizing radiation, increasing DNA strand breaks. This dual functionality highlights its potential in both antiviral and radiosensitizing applications (Definitions, 2020).

Historical Perspective in Antiviral Drug Development

De Clercq and Li (2016) noted the historical significance of idoxuridine as the first antiviral drug approved in 1963. This discovery marked a milestone in antiviral drug development, leading to a diverse array of treatments for various viral infections. Idoxuridine's pioneering role in this field shed light on the evolution and impact of antiviral drugs over the past decades (De Clercq & Li, 2016).

Prodrug Strategies in Antiviral Therapy

The development of antiviral prodrugs, including derivatives of idoxuridine, addresses challenges like low bioavailability and solubility. Idoxuridine's role in this area is significant, as it laid the foundation for the development of more efficient prodrug strategies, enhancing the efficacy and reducing the toxicity of antiviral treatments (De Clercq & Field, 2006).

Pharmaceutical Formulations

Researchon idoxuridine has also focused on pharmaceutical formulations to enhance its efficacy and delivery. Seth, Misra, and Umrigar (2005) explored the development of topical liposomal gel formulations of idoxuridine for the treatment of herpes simplex. This approach aimed to improve the drug's therapeutic efficacy and reduce local side effects like itching and burning. The study found that the liposomal gel formulation led to enhanced drug retention in the skin, demonstrating the potential for improved treatment outcomes in herpes simplex patients (Seth, Misra, & Umrigar, 2005).

Novel Delivery Systems

In a study by Dwivedi et al. (2017), ocular inserts of idoxuridine were formulated using various polymers to achieve controlled release and greater therapeutic efficacy in the treatment of Herpes-keratitis. The ocuserts were evaluated for various parameters like thickness, drug content, and in vitro release studies, highlighting the potential of this novel delivery system to improve ocular bioavailability and reduce the frequency of administration (Dwivedi, Yadav, Arjariya, & Goyal, 2017).

Antiviral Activity Against Orthopoxviruses

Prichard and Kern (2010) investigated the antiviral activity of idoxuridine and its analogs against orthopoxviruses. Their study demonstrated that idoxuridine, along with other pyrimidine analogs, showed significant in vitro and in vivo antiviral activity, suggesting its potential as an effective therapy for orthopoxvirus infections (Prichard & Kern, 2010).

Mechanical Properties for Explosive Surrogates

Burch, Yeager, and Bahr (2017) explored the mechanical properties of idoxuridine, identifying it as a suitable surrogate for explosives in non-detonative tests. Their research on nanoindentation of idoxuridine crystals demonstrated its mechanical similarity to certain explosives, providing a safer alternative for testing and research in this field (Burch, Yeager, & Bahr, 2017).

Safety And Hazards

Idoxuridine may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing genetic defects and damaging fertility or the unborn child .

Future Directions

Idoxuridine was the first antiviral drug approved by the FDA. Since then, many other antiviral drugs have been developed. One candidate is lufotrelvir, a compound disclosed in 2020 by researchers at multiple laboratories of Pfizer Worldwide Research and Development and other institutions . Lufotrelvir is a potential treatment for COVID-19 .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFRJNBWHJMXHO-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045238
Record name Idoxuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Idoxuridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility at 25 °C in mg/ml: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., In water, 2.0X10+3 mg/L at 25 °C, Solubility at 25 °C in mg/mL: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., 2.34e+01 g/L, 0.1 N NaOH 30 (mg/mL), 0.1 N HCL 2 (mg/mL), H2O (mg/mL)
Record name Idoxuridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00249
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IDOXURIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Idoxuridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name IODODEOXYURIDINE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/39661%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Mechanism of Action

Idoxuridine acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning. The effect of Idoxuridine results in the inability of the virus to reproduce or to infect/destroy tissue., Idoxuridine, which closely resembles thymidine, inhibits thymidylic phosphorylase and specific DNA polymerases, which are necessary for the incorporation of thymidine into viral DNA. Idoxuridine is incorporated in place of thymidine into viral DNA, resulting in faulty DNA and the inability to infect or destroy tissue or to reproduce. Idoxuridine is incorporated into mammalian DNA as well.
Record name Idoxuridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00249
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IDOXURIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Idoxuridine

Color/Form

Crystals from water, triclinic

CAS RN

54-42-2
Record name 5-Iodo-2′-deoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idoxuridine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idoxuridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00249
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Idoxuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Idoxuridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDOXURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGP81V5245
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IDOXURIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Idoxuridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Decomposes at 160 °C, 164 - 166 °C
Record name Idoxuridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00249
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IDOXURIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Idoxuridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idoxuridine
Reactant of Route 2
Idoxuridine
Reactant of Route 3
Idoxuridine
Reactant of Route 4
Idoxuridine
Reactant of Route 5
Idoxuridine
Reactant of Route 6
Idoxuridine

Citations

For This Compound
8,020
Citations
MP Nasisse, JS Guy, MG Davidson… - American journal of …, 1989 - europepmc.org
… much greater than idoxuridine greater than vidarabine greater than bromovinyldeoxyuridine much greater than acyclovir. Concentrations of trifluridine and idoxuridine (0.67 and 6.8 …
Number of citations: 89 europepmc.org
LJ Ravin, CA Simpson, AF Zappala… - Journal of Pharmaceutical …, 1964 - Elsevier
Data are presented for the hydrolytic degradation of idoxuridine (5-iodo-2′-deoxyuridine) in aqueous solution over a wide range of hydrogen ion concentration (pH 1.3 to 12.0). The …
Number of citations: 13 www.sciencedirect.com
J Pressacco, DW Hedley, C Erlichman - Cancer research, 1994 - AACR
The cytotoxicity of idoxuridine (IdUrd), a thymidine analogue, and ICI D1694 (D1694), a folate-based thymidylate synthase (TS) inhibitor, were examined individually and in combination …
Number of citations: 24 aacrjournals.org
FO MacCallum, BE Juel-Jensen - British Medical Journal, 1966 - ncbi.nlm.nih.gov
… idoxuridine which we have tested is seen in Table II. The methods of treatment are not comparable so far as the amount of idoxuridine … the solution of idoxuridine in dimethyl sulphoxide. …
Number of citations: 120 www.ncbi.nlm.nih.gov
AK Seth, A Misra, D Umrigar - Pharmaceutical development and …, 2005 - Taylor & Francis
The optimization of the method of preparation of idoxuridine (IDU) liposomes by the reverse phase evaporation (REV) method was carried out by three variables at three levels (3 3 ) …
Number of citations: 72 www.tandfonline.com
SD HECHT, L HANNA, TW SERY… - Archives of …, 1965 - jamanetwork.com
… thus may be susceptible to inhibitors of DNA synthesis, such as idoxuridine (5-iodo-2'deoxyuridine; IUDR). … A number of reports indicate the clinical efficacy of idoxuridine in suppressing …
Number of citations: 28 jamanetwork.com
JH Lass, RA Thoft, CH Dohlman - Archives of Ophthalmology, 1983 - jamanetwork.com
• Four patients had idoxuridine-induced conjunctival cicatrization similar to ocular cicatricial pemphigoid develop, but in the treated eye only. Three of the four patients had chronic, …
Number of citations: 52 jamanetwork.com
MG Rimoli, L Avallone, P de Caprariis… - Journal of controlled …, 1999 - Elsevier
A new polymeric prodrug was prepared coupling 5-iodo-2′-deoxyuridine (IDU) to poly(d,l-lactic acid) (PLA) via a succinic acid spacer. The PLA–IDU conjugate was characterised by …
Number of citations: 36 www.sciencedirect.com
VR Coleman, E Tsu, E Jawetz - Proceedings of the Society …, 1968 - journals.sagepub.com
Whenever a new antimicrobial drug has been used on a large scale in medical treatment, the selection pressure exerted by that drug has favored the emergence of drugresistant …
Number of citations: 40 journals.sagepub.com
RC EY, WF HUGHES, AW HOLMES… - Archives of …, 1964 - jamanetwork.com
… The treatment of herpes keratitis with idoxuridine (5-iodo-2-… Our studies reported in this paper include: (1) the effect of idoxuridine … of idoxuridine on virus and host cells in a tissue culture …
Number of citations: 32 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.